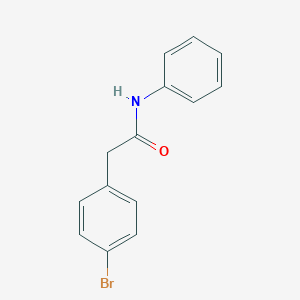

2-(4-bromophenyl)-N-phenylacetamide

Description

Properties

Molecular Formula |

C14H12BrNO |

|---|---|

Molecular Weight |

290.15g/mol |

IUPAC Name |

2-(4-bromophenyl)-N-phenylacetamide |

InChI |

InChI=1S/C14H12BrNO/c15-12-8-6-11(7-9-12)10-14(17)16-13-4-2-1-3-5-13/h1-9H,10H2,(H,16,17) |

InChI Key |

SLKCNPUZXOUDEZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Br |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Scientific Research Applications

Synthesis and Structural Properties

The synthesis of 2-(4-bromophenyl)-N-phenylacetamide typically involves the acylation of an amine with a corresponding acyl chloride or anhydride. The compound features a bromophenyl group, which is known to enhance biological activity through various mechanisms. Its molecular formula is with a molecular weight of approximately 288.19 g/mol.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it is effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent, comparable to established antibiotics .

Antitubercular Activity

The compound has been explored for its antitubercular activity against Mycobacterium tuberculosis. Derivatives of similar structures have demonstrated promising results, suggesting that modifications to the phenylacetamide scaffold can lead to enhanced efficacy against resistant strains . The structure-activity relationship (SAR) studies indicate that the presence of halogen substituents can significantly influence the potency against tuberculosis.

Anticancer Potential

Studies have also highlighted the anticancer potential of this compound. Compounds with similar brominated phenyl structures have been reported to induce apoptosis in cancer cell lines, making them candidates for further development in cancer therapeutics . In vitro assays have shown that this compound can inhibit cell proliferation in various cancer models.

Case Study: Antimicrobial Evaluation

A comprehensive study evaluated the antimicrobial effects of this compound against several bacterial strains, including Xanthomonas oryzae and Xanthomonas axonopodis. The results demonstrated a significant reduction in bacterial growth, indicating its potential as a pesticide in agricultural applications .

Case Study: Antitubercular Screening

In a controlled environment, derivatives of this compound were tested against multidrug-resistant strains of M. tuberculosis. The findings revealed that certain derivatives exhibited potent activity with MIC values lower than standard treatments, suggesting a novel approach to tuberculosis therapy .

Comparison with Similar Compounds

Data Tables

Table 1: Anticancer Activity of Selected Analogs

*EC₅₀ value for TRPM4 inhibition.

Table 2: Antimicrobial Activity of Thiophene and Thiazolidine Analogs

Preparation Methods

Synthesis of 4-Bromophenylacetic Acid

The precursor 4-bromophenylacetic acid is synthesized via hydrolysis of ethyl 4-bromophenylacetate. In a typical procedure, ethyl 4-bromophenylacetate is treated with 6 N sodium hydroxide in 1,4-dioxane at 60°C for 2 h, followed by acidification with hydrochloric acid to yield the carboxylic acid (93% yield).

Conversion to 4-Bromophenylacetyl Chloride

The acid is converted to its acid chloride by refluxing with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM). The reaction is monitored until gas evolution ceases, and excess SOCl₂ is removed under reduced pressure.

Acylation of Aniline

The acid chloride is reacted with aniline in DCM using triethylamine (Et₃N) as a base. A representative procedure involves:

-

Dissolving aniline (23.95 mmol) in DCM (50 mL) with Et₃N (28.74 mmol) at 0°C.

-

Dropwise addition of 4-bromophenylacetyl chloride (23.95 mmol) and stirring at room temperature for 16 h.

-

Workup includes washing with 1 N HCl, silica gel filtration, and solvent evaporation to yield 2-(4-bromophenyl)-N-phenylacetamide (97% yield).

Characterization Data

Copper-Catalyzed Coupling Using a Heterogeneous Catalyst

Catalyst Preparation

A nitrogen-enriched mesoporous organic polymer anchored with copper (Cu-NMOP) is prepared by copolymerizing melamine and benzene-1,4-dicarboxaldehyde, followed by copper(II) acetate immobilization.

Reaction Conditions

The coupling involves:

-

Mixing 4-bromoiodobenzene (1.2 equiv), N-phenylacetamide (1 equiv), Cu-NMOP (5 mol%), and K₂CO₃ (2 equiv) in DMF at 110°C for 24 h under N₂.

-

Filtration and purification via column chromatography (hexane/ethyl acetate) yield the product (82% yield).

Mechanistic Insight

The Cu(I)/Cu(III) cycle facilitates oxidative addition of the aryl halide and subsequent transmetallation with the acetamide, forming the C-N bond.

Alternative Approaches and Comparative Analysis

Q & A

Basic: What are the key steps and optimal reaction conditions for synthesizing 2-(4-bromophenyl)-N-phenylacetamide?

Answer:

The synthesis typically involves a multi-step protocol:

Coupling Reactions : Reacting 4-bromophenylacetic acid derivatives with aniline under amide-forming conditions, using coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF or THF) .

Purification : Column chromatography or recrystallization to isolate the product, with solvent selection (e.g., ethanol/water mixtures) critical for yield optimization .

Condition Control : Maintain temperatures between 0–5°C during exothermic steps to prevent side reactions. Reaction times vary (6–24 hours) depending on the reactivity of intermediates .

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

Standard characterization methods include:

- NMR Spectroscopy : H and C NMR to verify aromatic proton environments and confirm substituent positions .

- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., [M+H] peak at m/z 319.18 for CHBrNO) .

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm (amide C=O stretch) and ~3300 cm (N-H stretch) confirm functional groups .

Advanced: How can researchers resolve contradictions in reported biological activity data for structurally related bromophenylacetamide derivatives?

Answer:

Contradictions may arise due to variations in assay conditions or substituent effects. To address this:

Comparative Bioassays : Test the compound alongside analogs (e.g., 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide) under standardized conditions (e.g., MIC assays for antimicrobial activity) .

Structure-Activity Relationship (SAR) Analysis : Map substituent effects (e.g., halogen position) using computational tools (e.g., molecular docking) to correlate structural features with activity trends .

Metabolic Stability Studies : Evaluate pharmacokinetic parameters (e.g., hepatic microsome stability) to distinguish intrinsic activity from bioavailability limitations .

Advanced: What strategies optimize reaction yields in bromophenylacetamide syntheses when scaling up from milligram to gram quantities?

Answer:

Key considerations include:

- Solvent Selection : Use high-boiling solvents (e.g., DMSO or toluene) for exothermic steps to improve heat dissipation and reduce side products .

- Catalyst Loading : Optimize stoichiometry of coupling agents (e.g., 1.2 equivalents of EDCI) to balance cost and efficiency .

- Intermediate Monitoring : Employ TLC or in-situ IR to track reaction progress and minimize over-reaction .

Basic: What are the primary biological targets or pathways investigated for bromophenylacetamide derivatives?

Answer:

Reported targets include:

- Microbial Enzymes : Inhibition of bacterial dihydrofolate reductase (DHFR) or fungal lanosterol demethylase .

- Cancer Pathways : Induction of apoptosis via caspase-3 activation in cancer cell lines (e.g., MCF-7) .

- Tuberculosis : Activity against M. tuberculosis strains, particularly rifampin-resistant variants, through cell wall disruption .

Advanced: How can computational methods predict the reactivity of this compound in novel reactions?

Answer:

Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks, particularly at the amide or bromophenyl groups .

Reaction Pathway Modeling : Simulate intermediates in thioamide formation or halogen displacement using software like Gaussian or ORCA .

Solvent Effects : Use COSMO-RS models to predict solvent interactions and their impact on reaction thermodynamics .

Basic: What safety precautions are critical when handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of brominated byproducts .

- Waste Disposal : Neutralize acidic/basic waste streams before disposal in halogen-specific containers .

Advanced: How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Answer:

- Single-Crystal X-ray Diffraction (SC-XRD) : Determine dihedral angles between aromatic rings (e.g., 45.2° between bromophenyl and acetamide planes) to confirm steric effects .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O hydrogen bonds) influencing crystal packing and stability .

Basic: What are the solubility properties of this compound, and how do they affect experimental design?

Answer:

- Solubility Profile : Moderately soluble in DMSO (>10 mg/mL) but poorly soluble in water (<0.1 mg/mL). Use polar aprotic solvents for biological assays .

- Formulation Strategies : For in vivo studies, prepare suspensions using 0.5% carboxymethylcellulose (CMC) to enhance bioavailability .

Advanced: What methodologies validate the stability of this compound under varying pH and temperature conditions?

Answer:

Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions, monitoring degradation via HPLC .

Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C) to guide storage conditions (e.g., refrigeration at 4°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.